1-Phenyl-2-(pyridin-4-yl)ethanone

Analytical Chemistry Mass Spectrometry Metabolomics

1-Phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9, also known as 2-(4-Pyridyl)acetophenone) is an aryl ketone compound with molecular formula C13H11NO and molecular weight 197.23 g/mol. It consists of a phenyl group and a pyridin-4-yl group connected via an ethanone bridge.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 1620-55-9
Cat. No. B157563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyridin-4-yl)ethanone
CAS1620-55-9
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
InChIInChI=1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2
InChIKeyACULMSXMKICJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9): Core Identity and Procurement Baseline


1-Phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9, also known as 2-(4-Pyridyl)acetophenone) is an aryl ketone compound with molecular formula C13H11NO and molecular weight 197.23 g/mol. It consists of a phenyl group and a pyridin-4-yl group connected via an ethanone bridge [1]. The compound exists as a solid at room temperature with a reported melting point range of 100-105°C and a predicted boiling point of 350.3°C at 760 mmHg . Its structure features two hydrogen bond acceptors (the ketone oxygen and pyridine nitrogen) and zero hydrogen bond donors, contributing to its moderate lipophilicity profile [2].

Why Generic Substitution Fails: Critical Structural Distinctions of 1-Phenyl-2-(pyridin-4-yl)ethanone


Direct substitution of 1-Phenyl-2-(pyridin-4-yl)ethanone with structurally similar aryl-pyridyl ethanones is not scientifically valid due to substantial differences in molecular properties and synthetic versatility that directly impact downstream applications. The para-substituted pyridine nitrogen at the 4-position confers distinct electronic properties and hydrogen-bonding capabilities compared to 2-pyridyl or 3-pyridyl regioisomers [1]. Furthermore, substitution of the unsubstituted phenyl ring with halogenated or functionalized phenyl derivatives alters both molecular weight and lipophilicity, with downstream consequences for solubility, reactivity, and biological target engagement [2]. These structural nuances underscore the necessity of compound-specific procurement for reproducible research outcomes.

Product-Specific Quantitative Evidence Guide: 1-Phenyl-2-(pyridin-4-yl)ethanone Differentiated Performance Data


Molecular Weight Differentiation: Precise Mass Advantage for LC-MS Quantitation

1-Phenyl-2-(pyridin-4-yl)ethanone possesses a monoisotopic mass of 197.08406 Da, which provides a clear analytical window compared to halogenated analogs. The 4-bromophenyl derivative, 1-(4-bromophenyl)-2-(pyridin-4-yl)ethanone, exhibits a monoisotopic mass of 274.99458 Da, a difference of approximately 77.9 Da [1][2]. This mass difference is critical for avoiding isobaric interferences in complex biological matrices, enabling unambiguous compound identification and quantitation in metabolomics and pharmacokinetic studies [1].

Analytical Chemistry Mass Spectrometry Metabolomics

Lipophilicity (XLogP3) Benchmarking Against Halogenated Analogs

The lipophilicity of 1-Phenyl-2-(pyridin-4-yl)ethanone, as estimated by its computed XLogP3 value of 2.0, is significantly lower than that of its 4-bromophenyl analog, which has an XLogP3 value of 2.8 [1][2]. This 0.8 log unit difference corresponds to an approximately 6.3-fold lower octanol-water partition coefficient for the target compound, a property that directly influences its behavior in biological systems, including membrane permeability and plasma protein binding [1][2].

Medicinal Chemistry Drug Design ADME

Supplier Purity Specification: Verifiable 98% Minimum Purity

Reputable suppliers list 1-Phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9) with a minimum purity of 98% . While the purity of related compounds may vary, this specification provides a quantifiable benchmark for procurement, ensuring consistent quality for research applications. The availability of analytical certificates, such as NMR and HPLC, further supports this quality claim .

Procurement Quality Control Reproducibility

Synthetic Utility: Demonstrated Yield in Friedel-Crafts Alkylation

1-Phenyl-2-(pyridin-4-yl)ethanone can be synthesized via Friedel-Crafts alkylation of pyridine with 2-chloroacetophenone, with reported yields of 70% after purification by trituration [1]. This synthetic accessibility and the availability of alternative routes with yields up to 90% make it a practical and scalable building block. The compound's compatibility with further functionalization, such as reduction to the corresponding alcohol or condensation reactions, enhances its utility .

Organic Synthesis Methodology Process Chemistry

Optimal Research and Industrial Application Scenarios for 1-Phenyl-2-(pyridin-4-yl)ethanone


Scaffold for Medicinal Chemistry: EGFR and PDE4 Inhibitor Development

The acetophenone-pyridine scaffold of 1-Phenyl-2-(pyridin-4-yl)ethanone serves as a foundational structure for designing inhibitors targeting key enzymes. Hybrids of 5-(4-pyridyl)-1,2,4-triazoles with acetophenones have been rationally designed and synthesized as epidermal growth factor receptor (EGFR) kinase inhibitors [1]. Furthermore, substituted acetophenones are a known class of PDE4 inhibitors, demonstrating >10-fold selectivity over other PDE isoforms, highlighting the privileged nature of this core [2]. Procuring 1-Phenyl-2-(pyridin-4-yl)ethanone provides the precise starting point for exploring these biologically relevant chemical spaces.

Building Block for Complex Heterocyclic Synthesis

The compound is a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. Its structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions [1]. This versatility makes it valuable for the development of new chemical entities in both pharmaceutical and agrochemical research. The compound's ability to undergo nucleophilic substitution and cross-coupling reactions further expands its utility [2].

Analytical Standard for LC-MS Method Development

Given its distinct molecular weight (197.23 g/mol) and monoisotopic mass (197.08406 Da) [1], 1-Phenyl-2-(pyridin-4-yl)ethanone is suitable as an analytical standard or internal control for liquid chromatography-mass spectrometry (LC-MS) assays. Its clear mass signature allows for accurate quantitation and method calibration, particularly in studies involving related pyridine or acetophenone metabolites where isobaric interferences are a concern.

Probe for Biochemical and Enzyme Interaction Studies

The compound is utilized as a probe in biochemical assays to study enzyme interactions [1]. The presence of both a ketone and a pyridine nitrogen provides two distinct sites for potential hydrogen bonding and coordination, making it a useful tool for investigating binding pockets and catalytic mechanisms of enzymes that recognize aryl ketone substrates.

Quote Request

Request a Quote for 1-Phenyl-2-(pyridin-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.